(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
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Description
(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.492. The purity is usually 95%.
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Scientific Research Applications
PET Imaging and Enzyme Inhibition
A related compound, designed for positron emission tomography (PET) imaging, targets the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase 1, highlighting its potential in diagnostic imaging and enzyme inhibition applications (Gao et al., 2013).
Catalytic Asymmetric Hydrogenation
Rigid P-chiral phosphine ligands, including those with benzofuran motifs, exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This has practical utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Molecular Electronics
Studies on mixed-valence monocations of bis(triarylamines) linked with benzofuran bridges reveal insights into the intervalence charge-transfer (IVCT) and electronic coupling, important for developing molecular electronic devices (Barlow et al., 2005).
Analgesic Activity
Some substituted 1-benzofurans and benzothiophenes demonstrate considerable analgesic activity, indicating their potential in pain management (Rádl et al., 2000).
Antimicrobial Activity
Benzofuran derivatives show promising in vitro anti-HIV-1 and HIV-2 activities, suggesting their application in antiviral therapies (Mubarak et al., 2007).
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-16-12-20(27)19(15-26(8-10-29-2)9-11-30-3)25-23(16)24(28)22(32-25)14-18-13-17-6-4-5-7-21(17)31-18/h4-7,12-14,27H,8-11,15H2,1-3H3/b22-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPZQBQPWXAQQB-HMAPJEAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN(CCOC)CCOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN(CCOC)CCOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.